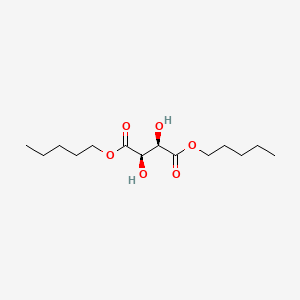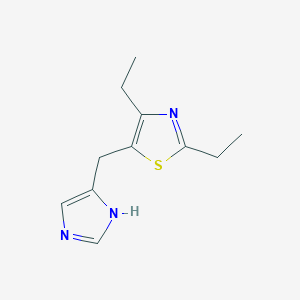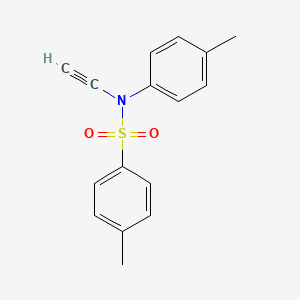
2,2,6,6-Tetramethyl-4,5-diphenyl-1,3-diazabicyclo(3.1.0)hex-3-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,6,6-Tetramethyl-4,5-diphenyl-1,3-diazabicyclo(3.1.0)hex-3-ene is a complex organic compound known for its unique bicyclic structure. This compound is characterized by its stability and reactivity, making it a subject of interest in various fields of scientific research, including organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-4,5-diphenyl-1,3-diazabicyclo(3.1.0)hex-3-ene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate diazabicyclohexane precursor.
Cyclization Reaction: The precursor undergoes a cyclization reaction under controlled conditions, often involving a catalyst to facilitate the formation of the bicyclic structure.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,2,6,6-Tetramethyl-4,5-diphenyl-1,3-diazabicyclo(3.1.0)hex-3-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2,2,6,6-Tetramethyl-4,5-diphenyl-1,3-diazabicyclo(3.1.0)hex-3-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism by which 2,2,6,6-Tetramethyl-4,5-diphenyl-1,3-diazabicyclo(3.1.0)hex-3-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and influencing cellular processes.
相似化合物的比较
Similar Compounds
2,2,6,6-Tetramethylpiperidine: Another bicyclic compound with similar structural features.
4,4,6,6-Tetramethylbicyclo(3.1.0)hex-2-ene: Shares the bicyclic framework but differs in functional groups.
Uniqueness
2,2,6,6-Tetramethyl-4,5-diphenyl-1,3-diazabicyclo(3.1.0)hex-3-ene stands out due to its specific substitution pattern and the presence of phenyl groups, which confer unique reactivity and stability compared to other similar compounds.
This detailed overview provides a comprehensive understanding of 2,2,6,6-Tetramethyl-4,5-diphenyl-1,3-diazabicyclo(310)hex-3-ene, covering its synthesis, reactions, applications, and comparisons with related compounds
属性
CAS 编号 |
38202-11-8 |
|---|---|
分子式 |
C20H22N2 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
2,2,6,6-tetramethyl-4,5-diphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |
InChI |
InChI=1S/C20H22N2/c1-18(2)20(16-13-9-6-10-14-16)17(15-11-7-5-8-12-15)21-19(3,4)22(18)20/h5-14H,1-4H3 |
InChI 键 |
JRQNMGPQAWXIPM-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2(N1C(N=C2C3=CC=CC=C3)(C)C)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-diethyl-5-methyl-12,13-diphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B12813863.png)
![2,5-Dichloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B12813878.png)
![N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12813886.png)
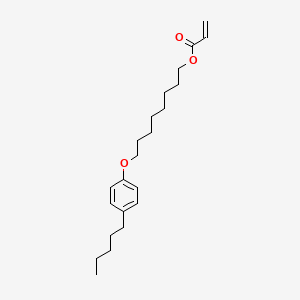
![9-AZoniabicyclo[3.3.1]nonane, 9-oxide, tetrafluoroborate](/img/structure/B12813892.png)
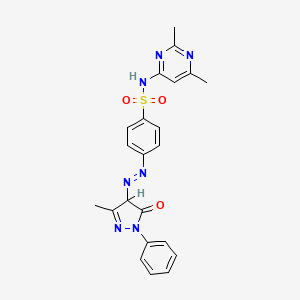
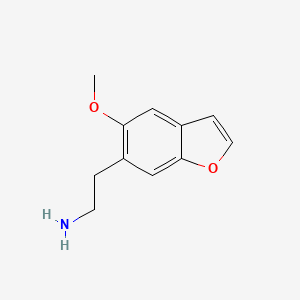
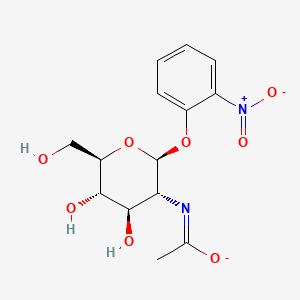
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12813925.png)
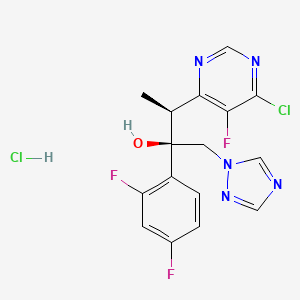
![3-[2-[Bis(2-cyanoethyl)phosphanyl]ethyl-(2-cyanoethyl)phosphanyl]propanenitrile](/img/structure/B12813936.png)
